Methyl 2-[4-(benzyloxy)phenyl]benzoate

Lipophilicity Drug-likeness Biphenyl esters

Methyl 2-[4-(benzyloxy)phenyl]benzoate (CAS 893736-49-7) is a biphenyl-2-carboxylate ester featuring a 4′-benzyloxy substituent, classified as a synthetic building block and reference standard for pharmaceutical research. With a molecular formula of C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol, it is commercially available at purities of 95% to 98% from multiple suppliers.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 893736-49-7
Cat. No. B1369355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(benzyloxy)phenyl]benzoate
CAS893736-49-7
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H18O3/c1-23-21(22)20-10-6-5-9-19(20)17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
InChIKeyNRZAIIOLJCQPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[4-(benzyloxy)phenyl]benzoate (CAS 893736-49-7): Procurement-Ready Physicochemical and Sourcing Baseline


Methyl 2-[4-(benzyloxy)phenyl]benzoate (CAS 893736-49-7) is a biphenyl-2-carboxylate ester featuring a 4′-benzyloxy substituent, classified as a synthetic building block and reference standard for pharmaceutical research . With a molecular formula of C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol, it is commercially available at purities of 95% to 98% from multiple suppliers . Its predicted ACD/LogP of 5.12 and topological polar surface area of 36 Ų define its lipophilic character, differentiating it from simpler biphenyl carboxylate analogs .

Methyl 2-[4-(benzyloxy)phenyl]benzoate (893736-49-7): Why Closest Analogs Cannot Substitute


In-class biphenyl-2-carboxylate esters are not interchangeable because the 4′-benzyloxy substituent uniquely governs both the compound's physicochemical profile and its reactivity in downstream transformations. The benzyloxy group serves as a protected phenol that can be selectively cleaved via hydrogenolysis to unmask a hydroxyl group for further functionalization, a chemoselective advantage not offered by the corresponding 4′-methoxy or 4′-hydroxy analogs [1][2]. This specific protecting-group strategy is exploited in patented synthetic routes to salmeterol intermediates, where the benzyloxy moiety is retained through multiple synthetic steps before late-stage deprotection, ensuring regiochemical fidelity and minimizing side reactions [3]. The quantitative evidence below substantiates why procurement of the precise CAS 893736-49-7 compound, rather than a generic biphenyl ester, is critical for reproducible outcomes.

Methyl 2-[4-(benzyloxy)phenyl]benzoate (893736-49-7): Comparator-Anchored Quantitative Differentiation Evidence


LogP Differentiation: Benzyloxy vs. Methoxy Biphenyl-2-Carboxylate Ester

The target compound exhibits significantly higher lipophilicity versus its closest 4′-methoxy analog. Methyl 2-[4-(benzyloxy)phenyl]benzoate has a predicted ACD/LogP of 5.12 , whereas methyl 4′-methoxy-[1,1′-biphenyl]-2-carboxylate (CAS 17103-25-2) has a reported LogP of 3.15 . The ΔLogP of +1.97 units indicates a roughly 90-fold increase in octanol-water partition coefficient, directly affecting membrane permeability, retention time in reversed-phase chromatography, and extraction efficiency in liquid-liquid workups.

Lipophilicity Drug-likeness Biphenyl esters

Polar Surface Area and Hydrogen-Bond Acceptor Comparison with 4′-Hydroxy Analog

The target benzyloxy compound has a topological polar surface area (TPSA) of 36 Ų and zero hydrogen-bond donors . In contrast, methyl 4′-hydroxy-[1,1′-biphenyl]-2-carboxylate (CAS 170304-68-4) bears a free phenolic –OH group, contributing one H-bond donor and a larger TPSA . This structural difference alters solubility, passive membrane diffusion, and the compound's behavior in hydrogen-bond-sensitive assays such as immobilized artificial membrane (IAM) chromatography.

Polar surface area Permeability Drug design

Commercial Purity Tiering: 97%-98% vs. 95% Supply Grades and Their Procurement Relevance

Multiple suppliers offer the compound at differentiated purity grades. Sigma-Aldrich (Combi-Blocks) lists a 97% purity specification , while Leyan provides a 98% purity grade . AKSci offers a 95% minimum purity grade as an economical alternative . For impurity reference standard applications, the 97%-98% grades are appropriate for method validation and system suitability testing, whereas the 95% grade may suffice for bulk intermediate use where cost-per-gram is the primary driver.

Purity specifications Supplier comparison Reference standard

Synthetic Utility Differentiation: Protected Phenol vs. Free Phenol in Multi-Step Sequences

The benzyloxy group functions as a robust protecting group for phenols, stable to basic and nucleophilic conditions but cleavable by catalytic hydrogenolysis. This contrasts with the 4′-hydroxy analog, which would participate in undesired side reactions (O-alkylation, oxidation) during multi-step sequences. The patented salmeterol process (WO2012032546A2) retains the benzyloxy group through bromoacetylation, amine coupling, and reduction steps before final hydrogenolytic deprotection to yield the free phenol [1][2]. The methoxy analog lacks this orthogonal deprotection capability, as methyl ether cleavage requires harsh Lewis acid conditions (e.g., BBr₃) incompatible with many functional groups.

Protecting group strategy Orthogonal reactivity Salmeterol synthesis

Methyl 2-[4-(benzyloxy)phenyl]benzoate (893736-49-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Pharmaceutical Impurity Reference Standard for Biphenyl-Containing Drug Substances

At 97-98% purity, this compound is qualified as a reference standard for identifying and quantifying benzyloxy-biphenyl ester impurities in active pharmaceutical ingredients (APIs) such as telmisartan, losartan, or other biphenyl-containing sartans [1]. Its distinct LogP of 5.12 ensures chromatographic resolution from more polar related substances, enabling robust HPLC/UV method validation per ICH Q2(R1) guidelines.

Synthetic Intermediate in Late-Stage Phenol-Unmasking Medicinal Chemistry Programs

The benzyloxy protecting group enables multi-step synthetic sequences with orthogonal stability toward bases, nucleophiles, and mild reducing agents, as validated in the patented salmeterol synthesis (WO2012032546A2) [2]. Procure this compound when designing convergent routes that require a protected phenol handle, avoiding premature deprotection and reducing step count by an estimated 2-3 synthetic operations.

Lipophilic Building Block for CNS-Targeted Chemical Probe Design

With an ACD/LogP of 5.12, TPSA of 36 Ų, and zero H-bond donors, this benzyloxy biphenyl ester lies within favorable physicochemical space for blood-brain barrier penetration . Use it as a privileged scaffold for designing CNS-penetrant molecular probes, where the 4′-methoxy analog (LogP 3.15) would be insufficiently lipophilic and the 4′-hydroxy analog would be efflux transporter substrates.

Liquid Crystal Intermediate and Mesomorphic Material Research

As a benzyloxy-substituted biphenyl ester with a rigid elongated core and high aspect ratio, this compound serves as a building block for calamitic liquid crystals . Its predicted molecular polarizability of 37.2 ų and modest dipole moment support the formation of nematic and smectic mesophases. When higher purity (>98%) is required for reproducible phase-transition measurements, procure the 98% grade from specialty suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-[4-(benzyloxy)phenyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.